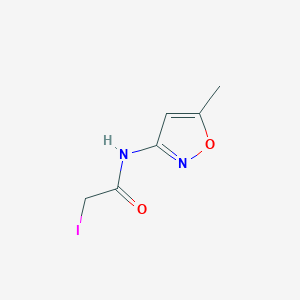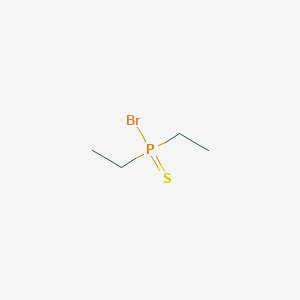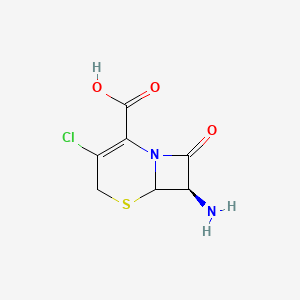
4-(Trifluoromethyl)isophthalaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Trifluoromethyl)isophthalaldehyde is an organic compound with the chemical formula C9H5F3O2 It is characterized by the presence of a trifluoromethyl group (-CF3) attached to an isophthalaldehyde structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of isophthalaldehyde derivatives using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI) under specific reaction conditions .
Industrial Production Methods
Industrial production of 4-(Trifluoromethyl)isophthalaldehyde may involve large-scale trifluoromethylation processes, utilizing advanced catalytic systems and optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Trifluoromethyl)isophthalaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-(Trifluoromethyl)isophthalic acid.
Reduction: 4-(Trifluoromethyl)isophthalyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(Trifluoromethyl)isophthalaldehyde has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor in the preparation of fluorinated compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-(Trifluoromethyl)isophthalaldehyde involves its interaction with various molecular targets and pathways. The trifluoromethyl group can influence the compound’s electronic properties, enhancing its reactivity and stability. This group can also affect the compound’s binding affinity to specific enzymes or receptors, making it a valuable tool in biochemical studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Trifluoromethyl)benzaldehyde
- 4-(Trifluoromethyl)phenol
- 4-(Trifluoromethyl)aniline
Uniqueness
4-(Trifluoromethyl)isophthalaldehyde is unique due to its dual aldehyde functionality combined with the trifluoromethyl group. This combination imparts distinct reactivity and stability, making it a versatile compound in various chemical transformations and applications .
Propriétés
Numéro CAS |
90381-09-2 |
|---|---|
Formule moléculaire |
C9H5F3O2 |
Poids moléculaire |
202.13 g/mol |
Nom IUPAC |
4-(trifluoromethyl)benzene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C9H5F3O2/c10-9(11,12)8-2-1-6(4-13)3-7(8)5-14/h1-5H |
Clé InChI |
NFWILKNDVVVBRB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C=O)C=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Acetic acid;(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol](/img/structure/B14132249.png)
![1-(4-Chloro-3-methylphenoxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B14132253.png)
![trideuteriomethyl N-[(2S)-4,4,4-trideuterio-1-[[(2S,3S)-3-hydroxy-1-phenyl-4-[(4-pyridin-2-ylphenyl)methyl-[[(2S)-4,4,4-trideuterio-2-(trideuteriomethoxycarbonylamino)-3,3-bis(trideuteriomethyl)butanoyl]amino]amino]butan-2-yl]amino]-1-oxo-3,3-bis(trideuteriomethyl)butan-2-yl]carbamate](/img/structure/B14132262.png)


![{[1-(Benzenesulfinyl)propadienyl]sulfanyl}benzene](/img/structure/B14132274.png)
![1-Methyl-6-nitro-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B14132275.png)


![(E)-2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(phenyldiazenyl)phenyl)acetamide](/img/structure/B14132294.png)


